

# SEL-212: A Combination Product for Gout

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BM-212

Cat. No.: B1667142

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SEL-212 is an investigational treatment for chronic refractory gout, consisting of pegadricase (a PEGylated uricase) and ImmTOR™ (rapamycin-containing nanoparticles). The available data on its safety profile comes from clinical trials.

## Adverse Events Profile of SEL-212

Clinical trial data from the DISSOLVE I & II studies indicate that SEL-212 has a favorable safety and tolerability profile.<sup>[1]</sup> The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.

Table 1: Summary of Adverse Events of Special Interest (AESI) in DISSOLVE I & II Trials<sup>[1]</sup>

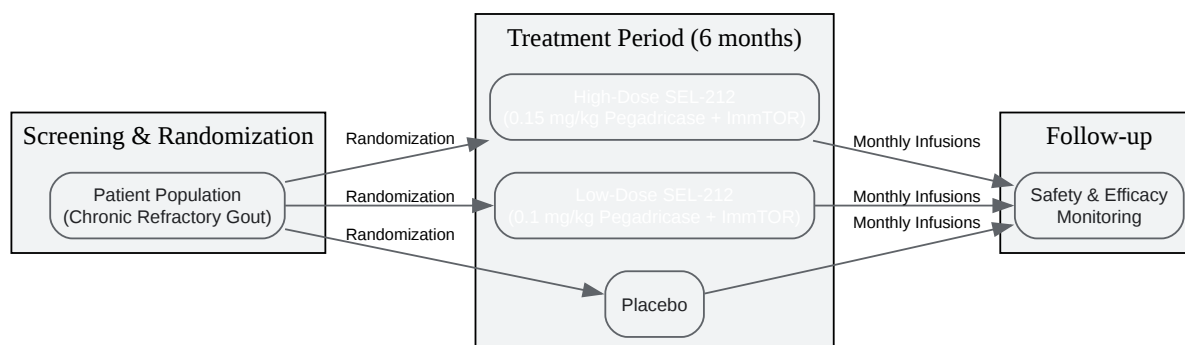
Adverse Event of Special Interest	High-Dose SEL-212 (%)	Low-Dose SEL-212 (%)	Placebo (%)
≥1 Treatment-emergent AESI	64.4	67.0	54.4
Gout Flares	42.5	44.3	43.3
Infections (including viral)	23.0	18.2	16.7
COVID-19	5.7	5.7	6.7
Infusion-related AEs (24h)	8.0	6.8	2.2
Infusion reactions (1h) incl. anaphylaxis	3.4	4.5	0
Hypertriglyceridaemia	6.9	4.5	6.7
Stomatitis	9.2	3.4	0
Renal and urinary disorders	1.1	2.3	3.3
Pulmonary embolism	0	1.1	0
Leukopenia	0	2.3	0

Data from combined DISSOLVE I & II studies.

A head-to-head comparison with pegloticase in the COMPARE trial showed comparable safety profiles, though with some numerical differences in treatment-related adverse events. Gout flares were reported in 60.2% of SEL-212 patients versus 50.6% of pegloticase patients. Infections occurred in 25.3% of the SEL-212 group compared to 18.4% in the pegloticase group. Infusion-related reactions were also slightly more frequent with SEL-212 (15.7% vs. 11.5%). Stomatitis was observed in 9.6% of patients receiving SEL-212 and none with pegloticase, which is a known effect of rapamycin.[2]

## Experimental Protocols

The safety and efficacy of SEL-212 were evaluated in the DISSOLVE I & II phase 3, double-blind, randomized, placebo-controlled trials.[1] Patients were administered once-monthly sequential doses of SEL-110 (pegadricase) at either 0.15 mg/kg (high dose) or 0.1 mg/kg (low dose), followed by SEL-037 (ImmTOR) at 0.2 mg/kg for six treatment periods.[1]



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**Figure 1:** Simplified workflow of the DISSOLVE I & II clinical trials.

## NEO212: A Perillyl Alcohol-Temozolomide Conjugate for Cancer

NEO212 is a novel compound being investigated for its anti-cancer properties, particularly in acute myeloid leukemia (AML).[3][4] Its mechanism of action involves inducing macrophage differentiation in tumor cells, which halts their proliferation.[3]

### Preclinical Toxicity of NEO212

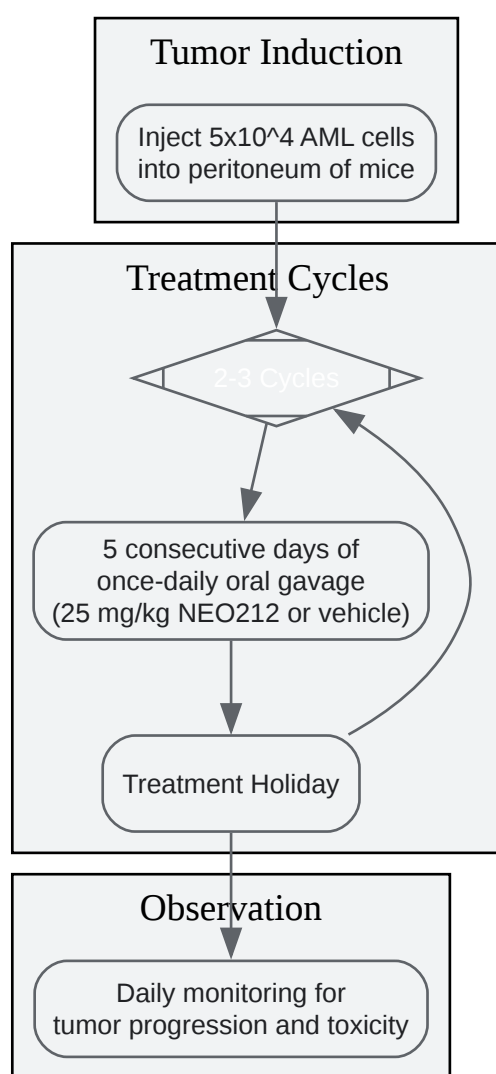
Preclinical studies in mouse models of drug-resistant AML have shown that NEO212 can achieve an apparent cure without detectable drug toxicity.[3]

### Experimental Protocols

- In Vitro Cytotoxicity (MTT Assay): AML cells were seeded in 96-well plates and incubated with various concentrations of NEO212 for 48 to 144 hours. At the end of the incubation,

MTT was added to assess cell viability.[4]

- **In Vivo Efficacy and Toxicity in Mice:** To establish AML models,  $5 \times 10^4$  tumor cells were injected into the peritoneum of mice. Several days later, the mice received oral gavage treatment with 25 mg/kg NEO212 or a vehicle control. The treatment regimen consisted of two or three cycles, with each cycle comprising five consecutive days of once-daily dosing followed by a treatment-free period. The animals were monitored daily for any signs of toxicity.[3]



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**Figure 2:** Experimental workflow for in vivo studies of NEO212 in AML mouse models.

In conclusion, while a specific toxicological profile for "**BM-212**" is not available, the information on SEL-212 and NEO212 provides insights into the safety and tolerability of two distinct investigational drugs. For a comprehensive toxicological assessment of a specific compound, the exact chemical identity and further preclinical and clinical data would be required.

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## References

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